amine hydrochloride CAS No. 2126162-53-4](/img/structure/B2725970.png)
[(5-Bromopyrimidin-2-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyrimidin-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3 and a molecular weight of 238.51 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (5-Bromopyrimidin-2-yl)methylamine hydrochloride typically involves multiple steps. One common method starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the methylamine group . The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Análisis De Reacciones Químicas
(5-Bromopyrimidin-2-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Aplicaciones Científicas De Investigación
(5-Bromopyrimidin-2-yl)methylamine hydrochloride is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and binding to biological molecules . The compound can modulate various biochemical pathways, although detailed studies are required to fully understand its effects .
Comparación Con Compuestos Similares
(5-Bromopyrimidin-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:
5-Bromopyrimidine: Shares the bromine-substituted pyrimidine ring but lacks the methylamine group.
2-Amino-5-bromopyridine: Contains a bromine atom and an amino group on a pyridine ring.
5-Bromo-2-pyrimidinemethanamine: Similar structure but without the hydrochloride salt form.
These comparisons highlight the unique properties and applications of (5-Bromopyrimidin-2-yl)methylamine hydrochloride in various fields of research.
Propiedades
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c1-8-4-6-9-2-5(7)3-10-6;/h2-3,8H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKOUMPYYZRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=N1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
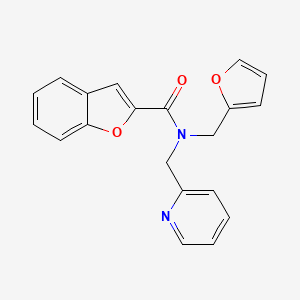
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2725891.png)
![4-{1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbonyl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2725894.png)
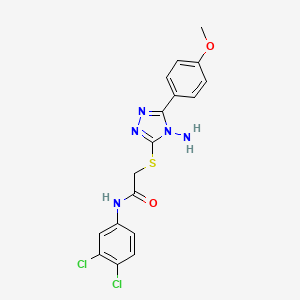
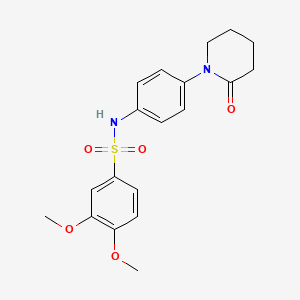
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2725900.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2725904.png)
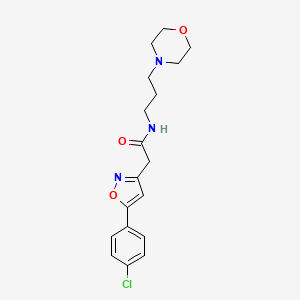
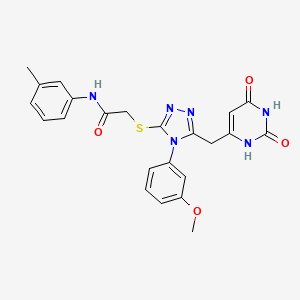

![N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2725909.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B2725910.png)
